[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with stereospecific substitutions at positions 3, 8, 9, 10, 13, 14, and 16. Key structural attributes include:
- 3-Acetate group: Enhances lipophilicity and metabolic stability compared to hydroxylated analogs .
- 17-(2S)-1-Hydroxypropan-2-yl substituent: A branched hydroxyl-bearing side chain that influences receptor binding and solubility .
Molecular Formula: C₂₄H₃₆O₃ (inferred from analogs in –14).
Stereochemistry: The (3S,8S,9S,10R,13S,14S,17R) configuration is critical for its interaction with steroid hormone receptors, as seen in related compounds .
Properties
Molecular Formula |
C24H38O3 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H38O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,15,18-22,25H,6-14H2,1-4H3/t15-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
FRNBBMYUVKCZCF-BSVQJXIHSA-N |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- The synthesis generally begins with a steroidal alcohol such as estradiol or a closely related 3-hydroxy steroid with the correct stereochemistry.
- The 17-position side chain (1-hydroxypropan-2-yl) is introduced either by side-chain modification of the steroid nucleus or by using a precursor already bearing this substituent.
Esterification of the 3-Hydroxy Group
- The 3-hydroxy group is selectively acetylated to form the acetate ester.
- Common reagents include acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions are mild to preserve stereochemistry and avoid side reactions.
Introduction of the 17-(2S)-1-hydroxypropan-2-yl Side Chain
- This can be achieved by nucleophilic substitution or addition reactions on a suitable 17-keto steroid intermediate.
- For example, reduction of a 17-ketone to the corresponding 17β-hydroxy derivative followed by selective alkylation or hydroxylation to install the hydroxypropan-2-yl group.
- Stereoselective synthesis is critical to ensure the (2S) configuration on the side chain.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Characterization involves NMR spectroscopy, mass spectrometry, and optical rotation to confirm stereochemistry and purity.
Data Table: Typical Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification of 3-OH | Acetic anhydride, pyridine, room temp | Formation of acetate ester | Mild conditions to preserve stereochemistry |
| Reduction of 17-ketone | NaBH4 or LiAlH4, methanol, 0°C to RT | Conversion to 17β-hydroxy | Selective reduction without affecting other groups |
| Side chain modification | Alkyl halide or epoxide, base, inert solvent | Installation of hydroxypropan-2-yl | Stereoselective control required |
| Purification | Silica gel chromatography or preparative HPLC | Isolation of pure compound | Confirm purity and stereochemistry |
Research Findings and Variations
- Literature reports on similar steroid acetate preparations emphasize the importance of stereochemical control, particularly at the 17-position, to retain biological activity.
- Enzymatic methods have been explored for selective acetylation and side-chain modifications to improve yield and stereoselectivity.
- Some patents describe synthetic routes involving protecting group strategies to mask other hydroxyl groups during selective acetylation.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
Biological Activity
The compound [(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroid-like molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature and research findings.
The compound's IUPAC name indicates its complex structure, which includes multiple chiral centers and a steroid backbone. The molecular formula is with a molecular weight of approximately 330.52 g/mol. Its structural features suggest potential interactions with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H34O2 |
| Molecular Weight | 330.52 g/mol |
| IUPAC Name | [(3S,8S,9S,10R)...] |
| CAS Number | Not specified |
Hormonal Activity
Research indicates that compounds similar to this one exhibit hormonal activity. For instance, they may act as androgen receptor modulators , influencing processes such as muscle growth and fat metabolism. Such activity is particularly relevant in the context of anabolic steroids used in sports and bodybuilding.
Anti-inflammatory Effects
Studies have shown that steroid-like compounds can modulate inflammatory pathways. The activation of the NLRP3 inflammasome is a critical mechanism in inflammation. Inhibition of this pathway has been linked to reduced inflammation in various models of disease . The compound may exhibit similar properties by influencing the expression of pro-inflammatory cytokines.
Antitumor Activity
There is emerging evidence suggesting that certain steroid derivatives possess antitumor properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival . The specific activity of this compound in tumor models remains to be fully elucidated.
Neuroprotective Effects
Recent studies have investigated the neuroprotective potential of steroid-like compounds in models of neurodegenerative diseases. The modulation of oxidative stress and inflammation appears to be key mechanisms through which these compounds exert their protective effects .
Case Study 1: Androgenic Activity Assessment
A study evaluated the androgenic activity of structurally related compounds using a transactivation assay in androgen-responsive cells. Results indicated that these compounds could activate androgen receptors effectively, suggesting potential applications in hormone replacement therapies or muscle wasting conditions.
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Research Findings
Several studies have focused on the biological activity of similar compounds:
- NLRP3 Inflammasome Modulation : Research highlights the role of steroid-like compounds in modulating NLRP3 inflammasome activation, indicating their potential for managing chronic inflammatory conditions .
- Antitumor Properties : A review outlined various steroid derivatives showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
- Neuroprotection : Investigations into neuroprotective effects revealed that certain steroids could reduce neuronal damage following ischemic events by mitigating oxidative stress .
Table 2: Summary of Biological Activities
| Activity | Evidence Level |
|---|---|
| Hormonal Activity | Moderate |
| Anti-inflammatory Effects | Strong |
| Antitumor Activity | Emerging |
| Neuroprotective Effects | Moderate |
Q & A
Q. What role do the 10,13-dimethyl groups play in modulating metabolic stability?
Q. How can SAR studies guide the design of more potent derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
